molecular formula C8H9N3O2S B501140 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol CAS No. 674807-08-0

2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol

Cat. No.: B501140
CAS No.: 674807-08-0
M. Wt: 211.24g/mol
InChI Key: LQUYAPJYCANBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: It shows promise as a candidate for developing new drugs due to its bioactive scaffold.

    Industry: It is used in the development of herbicides and other agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol is unique due to its specific combination of thiazole and pyridine rings, which provides multiple reactive sites for further functionalization. This makes it a versatile scaffold for developing new bioactive compounds .

Properties

IUPAC Name

2-(ethylamino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-2-9-8-11-7-6(14-8)4(12)3-5(13)10-7/h3H,2H2,1H3,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUYAPJYCANBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(S1)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 2-(ethylamino)thiazolo[4,5-b]pyridine-5,7-diol in methionine-fortified cookies?

A1: The research paper "Evaluation of Anti-oxidative Properties and Identification the Potential Antioxidants in Methionine Fortified Cookies" [] investigates the impact of Maillard reactions on the antioxidant properties of cookies. The study identified this compound as one of the potential antioxidant compounds formed through these reactions when glucose and methionine are present. This finding is significant because it:

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